![molecular formula C10H12FNO B1345832 3-[(3-Fluorobenzyl)oxy]azetidine CAS No. 1121634-60-3](/img/structure/B1345832.png)
3-[(3-Fluorobenzyl)oxy]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[(3-Fluorobenzyl)oxy]azetidine" is a fluorinated heterocyclic molecule that has garnered interest due to its potential as a building block in medicinal chemistry. The presence of the fluorine atom and the azetidine ring structure can impart unique physical and chemical properties, making it a valuable candidate for drug development.
Synthesis Analysis
The synthesis of related fluorinated azetidine compounds has been explored in several studies. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination followed by reduction, ring closure, and protective group removal . Another approach for synthesizing fluorinated azetidine derivatives includes fluorocyclization of allyl alcohols and amines, which is a novel method for constructing four-membered heterocycles . Additionally, the synthesis of 3-aryl-3-sulfanyl azetidines via iron-catalyzed thiol alkylation has been reported, demonstrating the versatility of azetidine derivatives in drug discovery .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by a four-membered ring, which can influence the reactivity and interaction with biological targets. The introduction of a fluorine atom can affect the electron distribution within the molecule, potentially enhancing its stability and bioavailability . The stereochemistry of azetidine derivatives is also crucial, as it can significantly impact the compound's biological activity .
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions, which are essential for their functionalization and incorporation into more complex molecules. For example, azetidine-3-ols can be alkylated with thiols to yield 3-aryl-3-sulfanyl azetidines . Additionally, azetidine derivatives have been used to create new quinolone antibiotics by introducing them into the quinolone nucleus, highlighting their utility in synthesizing antibacterial agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated azetidine derivatives are influenced by the presence of the fluorine atom and the azetidine ring. Fluorine can increase the lipophilicity and metabolic stability of the compounds, which is beneficial for drug development . The azetidine ring can confer rigidity to the molecule, potentially leading to more selective interactions with biological targets . Furthermore, the synthesis and study of 3'-fluoro-3'-deoxythymidine, a related fluorinated compound, have shown promising anti-HIV activity and favorable pharmacokinetic properties, suggesting that similar fluorinated azetidine derivatives may also exhibit desirable biological properties .
Applications De Recherche Scientifique
“3-[(3-Fluorobenzyl)oxy]azetidine” is a type of azetidine . Azetidines are four-membered heterocyclic compounds that are known for their reactivity and are found in many natural products . They are considered important in medicinal chemistry .
-
Amino Acid Surrogates
-
Peptidomimetic and Nucleic Acid Chemistry
-
Catalytic Processes
-
Ring-Opening and Expansion Reactions
Based on the information available, “3-[(3-Fluorobenzyl)oxy]azetidine” is a biochemical compound that is used for research purposes . Here are some additional potential applications:
-
Proteomics Research
- “3-[(3-Fluorobenzyl)oxy]azetidine” could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used to study protein interactions, identify proteins, or investigate post-translational modifications .
-
Custom Synthesis and Manufacturing
-
Biochemical Research
-
Custom Synthesis
-
Manufacturing
Propriétés
IUPAC Name |
3-[(3-fluorophenyl)methoxy]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8(4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWBGMULNBNBPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Fluorobenzyl)oxy]azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

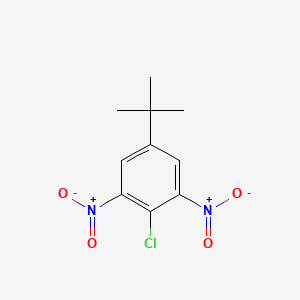
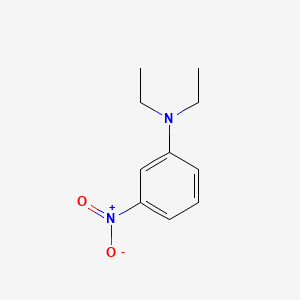
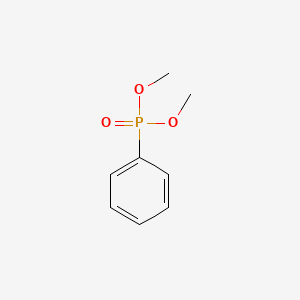
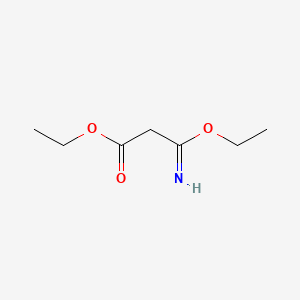
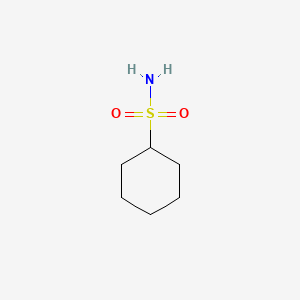
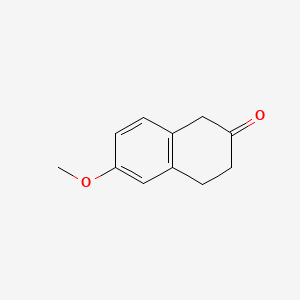
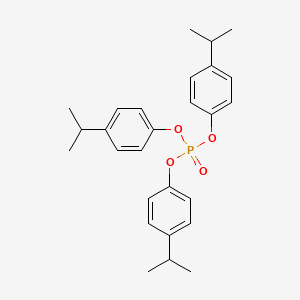
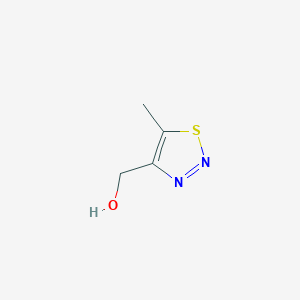
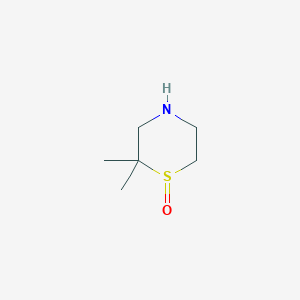
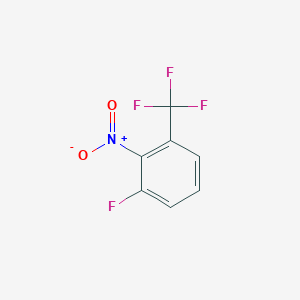
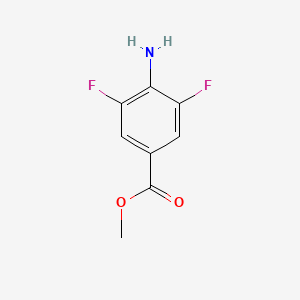
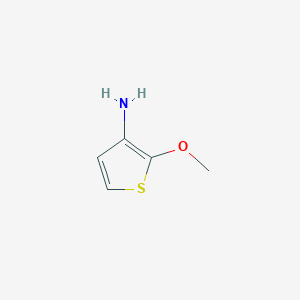

![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)